molecular formula C16H18N2O2S B1422422 8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1236255-46-1

8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B1422422
CAS No.: 1236255-46-1
M. Wt: 302.4 g/mol
InChI Key: XQDKVOAYAUWBNV-UHFFFAOYSA-N
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Description

8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1236255-46-1) is a spirocyclic compound with the molecular formula C₁₆H₁₈N₂O₂S and a molecular weight of 302.39 g/mol . It features a unique spiro[4.5]decane core, where a sulfur atom (thia) and nitrogen atom (aza) occupy positions 1 and 4, respectively. The 8-position is substituted with a cyano group and a phenyl ring, while the 3-position contains a carboxylic acid moiety. Its melting point is 203–205°C, and it requires storage at 2–8°C under dry, sealed conditions .

Properties

IUPAC Name

8-cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c17-11-15(12-4-2-1-3-5-12)6-8-16(9-7-15)18-13(10-21-16)14(19)20/h1-5,13,18H,6-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDKVOAYAUWBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C#N)C3=CC=CC=C3)NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173761
Record name 8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236255-46-1
Record name 8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236255-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable thioamide with an appropriate amine under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the cyano group or other substituents with different functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

    Reduction: Formation of primary amines or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, including polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The spiro[4.5]decane scaffold is versatile, and modifications to its substituents or heteroatoms significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural Analogs with Modified Heteroatoms or Substituents

2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid 8,8-dioxide
  • Molecular Formula: C₁₄H₂₃NO₆S
  • Molecular Weight : 333.39 g/mol
  • Key Features :
    • The sulfur atom is oxidized to a sulfone (8,8-dioxide ), enhancing polarity and hydrogen-bonding capacity.
    • A tert-butoxycarbonyl (Boc) group at the 2-position provides steric bulk and protects the amine during synthesis.
    • Synthesized in 93% yield via multigram protocols, indicating scalable production .
  • Comparison: The sulfone and Boc groups increase molecular weight by 31 g/mol compared to the target compound.
8-Acetyl-3-methyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid
  • Molecular Formula: C₁₂H₁₅NO₅
  • Molecular Weight : 253.25 g/mol
  • Key Features :
    • Replaces sulfur (thia) with oxygen (1-oxa ), reducing lipophilicity.
    • Contains an acetyl group at the 8-position and a methyl group at the 3-position.
    • The α,β-unsaturated ketone (2-oxo-3-ene) introduces conjugation, affecting UV absorption and stability .
  • Comparison: The oxa substitution decreases molecular weight by 49 g/mol and may enhance aqueous solubility. The acetyl group could influence metabolic stability compared to the cyano-phenyl motif.
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
  • Molecular Formula : C₂₀H₂₀N₂OS
  • Molecular Weight : 336.45 g/mol
  • Key Features :
    • Retains the thia-aza core but substitutes the 3-carboxylic acid with a ketone .
    • A benzyl group at the 4-position adds aromatic bulk .
  • Comparison: The ketone moiety eliminates the acidic proton, reducing solubility in polar solvents.
4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Molecular Formula: C₁₆H₁₇NO₅
  • Molecular Weight : 303.31 g/mol
  • Key Features :
    • Furan-2-carbonyl substituent introduces a heteroaromatic ring, enabling π-π interactions.
    • Methyl group at the 8-position simplifies steric demands compared to phenyl .
  • Comparison : The furan group may enhance binding to aromatic receptors, while the methyl substitution reduces steric hindrance.

Pharmacologically Active Analogs

Inhibitor E: (3S)-8-(2-Amino-6-[(1R)-1-[5-chloro-3'-(methylsulfonyl)[1,1'-biphenyl]-2-yl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
  • Key Features :
    • Complex biphenyl-pyrimidine substituent at the 8-position.
    • Trifluoroethoxy and methylsulfonyl groups enhance metabolic stability and target affinity .
  • Comparison : The extended aromatic system and fluorinated groups likely improve pharmacokinetic properties but increase synthetic complexity.

Biological Activity

8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with notable structural features that suggest potential biological activity. Its unique spirocyclic structure, which includes a thia-azaspirodecane core, has prompted investigations into its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S. The compound is characterized by the following structural elements:

  • Spirocyclic Core : This configuration contributes to its biological activity by influencing how the compound interacts with biological targets.
  • Functional Groups : The presence of a cyano group and a carboxylic acid enhances its reactivity and potential interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including multidrug-resistant species. For example, one study reported minimal inhibitory concentrations (MICs) ranging from <0.03125<0.03125 to 0.25μg/mL0.25\,\mu g/mL against Enterococcus faecalis and Staphylococcus aureus .

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary findings suggest that it may interfere with viral replication processes, although specific mechanisms remain to be elucidated.

Anticancer Potential

The anticancer activity of this compound has been evaluated in several studies. The compound appears to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

The biological effects of this compound are believed to result from its ability to bind to specific enzymes or receptors, thereby modulating their activity. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to decreased viability of pathogens or cancer cells.
  • Receptor Interaction : It may also interact with cellular receptors, altering signal transduction processes critical for cell growth and survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructureBiological Activity
8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-2-carboxylic acidSimilar spirocyclic structureModerate antimicrobial activity
8-Cyano-8-phenyldihydrothiazolo[3,2-a]pyridineDifferent core structureLimited antibacterial properties
8-Cyano-N-(2-hydroxyethyl)-1-thia-spiro[4.5]decaneAltered functional groupsEnhanced anticancer effects

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vitro Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Evaluation : Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis through caspase activation pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid

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